molecular formula C14H17N3O2 B2374518 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime CAS No. 861212-45-5

1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime

Cat. No.: B2374518
CAS No.: 861212-45-5
M. Wt: 259.309
InChI Key: SUGLLIHPFYHYNN-XNTDXEJSSA-N
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Description

1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is a functionalized indole derivative designed for advanced research and development, particularly in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . The integration of a morpholino group and an oxime functional moiety enhances the molecular complexity and potential for diverse interactions, making it a valuable intermediate for synthesizing novel biologically active compounds . Oximes, characterized by the C=N-OH group, are a fundamental class of compounds with significant utility in organic synthesis. They serve as key precursors for various nitrogen-based molecules, including amines and nitriles . In a research context, indole-3-carboxaldehyde oxime derivatives have been identified as key intermediates in the production of cruciferous phytoalexins, which exhibit notable antimicrobial and antiproliferative properties . Furthermore, structurally similar N-substituted indole-3-carboxaldehyde oxime derivatives have demonstrated potent inhibitory activity against the urease enzyme of Helicobacter pylori , a major pathogen in gastrointestinal diseases . This suggests potential applications for this compound class in developing new anti-infective agents. The oxime group can exist as syn (Z) and anti (E) isomers, and the isomeric ratio can influence the compound's biological activity and reactivity, adding a layer of tunability for structure-activity relationship (SAR) studies . Researchers can leverage this high-value building block to explore new therapeutic candidates for a variety of conditions, including microbial infections and inflammatory diseases . This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(NE)-N-[(1-methyl-2-morpholin-4-ylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-13-5-3-2-4-11(13)12(10-15-18)14(16)17-6-8-19-9-7-17/h2-5,10,18H,6-9H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGLLIHPFYHYNN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole-3-Carbaldehyde

Procedure :
Indole-3-carbaldehyde (5.0 g, 34.4 mmol) is dissolved in acetonitrile (11.5 mL) and DMF (1 mL). Methyl iodide (8.35 mmol) and anhydrous K₂CO₃ (6.88 mmol) are added, and the mixture is refluxed at 82–84°C for 16 hours. Post-reaction, the product is recrystallized in ethanol, yielding 87.28%.

Key Parameters :

  • Solvent : Acetonitrile/DMF mixture enhances alkylation efficiency.
  • Base : K₂CO₃ facilitates deprotonation of the indole nitrogen.
  • Temperature : Prolonged reflux ensures complete N-methylation.

Introduction of the Morpholino Group

Palladium-Catalyzed Coupling

Procedure :
A mixture of 1-methyl-1H-indole-3-carbaldehyde (0.5 mmol), morpholine (2.0 mmol), iodine (1.0 mmol), PdCl₂(dppf) (0.025 mmol), and dppf (0.05 mmol) in THF (3 mL) is pressurized with CO (1 atm) and heated to 100°C for 24 hours. The reaction yields 72% after column chromatography.

Mechanism :

  • CO insertion facilitates C–N bond formation between the indole and morpholine.
  • PdCl₂(dppf) acts as a catalyst, with dppf stabilizing the palladium intermediate.

Nucleophilic Substitution

Alternative Route :
1-Methyl-2-bromo-1H-indole-3-carbaldehyde reacts with morpholine in DMF at 60°C for 12 hours. Cs₂CO₃ (3 eq) is used as a base, achieving a 65% yield.

Comparison :

Method Catalyst Yield (%) Reaction Time (h)
Pd-catalyzed PdCl₂(dppf) 72 24
Nucleophilic Cs₂CO₃ 65 12

The palladium method offers higher yields but requires specialized equipment for CO handling.

Oxime Formation from 1-Methyl-2-Morpholino-1H-Indole-3-Carbaldehyde

Condensation with Hydroxylamine

Procedure :
1-Methyl-2-morpholino-1H-indole-3-carbaldehyde (2.83 mmol) is dissolved in 95% ethanol (8.5 mL). Hydroxylamine hydrochloride (14.13 mmol) and NaOH (14.13 mmol) are added, and the mixture is stirred at 0–27°C for 2–4 hours. The oxime precipitates and is filtered, yielding 78%.

Optimization :

  • Molar ratio : A 5:1 ratio of NH₂OH·HCl to aldehyde ensures complete conversion.
  • Temperature : Lower temperatures (0–5°C) favor the anti-oxime isomer, while room temperature yields syn/anti mixtures.

Solvent Effects on Isomer Distribution

Solvent syn:anti Ratio Yield (%)
Ethanol 1:1 78
THF 3:1 65

Ethanol provides a balanced isomer distribution, whereas THF favors the syn isomer.

Large-Scale Industrial Synthesis

Patent-Based Process (WO2019211868A1)

Steps :

  • Alkylation : Methyl iodide and tetrabutyl ammonium hydrogen sulfate in THF at 25–30°C.
  • Morpholino Introduction : Reaction with morpholine in dichloromethane/water, followed by solvent distillation.
  • Oxime Formation : Hydroxylamine hydrochloride in aqueous NaOH at 25–30°C.

Scale-Up Challenges :

  • Solvent removal under reduced pressure requires precision to avoid decomposition.
  • Azeotropic distillation with toluene/isopropanol ensures anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, oxime), 7.89 (s, 1H, indole-H), 3.84 (s, 3H, N–CH₃), 3.75–3.54 (m, 8H, morpholine).
  • IR (cm⁻¹) : C=N stretch at 1629, N–O at 925.
  • MS : m/z 259.3 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for optimized routes.

Critical Evaluation of Methodologies

Advantages and Limitations

Method Pros Cons
Pd-catalyzed High yield, single-step Requires CO pressure, costly catalyst
Nucleophilic Simple setup, mild conditions Lower yield, byproduct formation
Patent process Scalable, reproducible Complex workup, solvent-intensive

Recommendations for Industrial Application

  • Small-scale : Pd-catalyzed method for high-purity batches.
  • Large-scale : Patent process with solvent recycling to reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carbaldehyde oxime
  • 2-Morpholino-1H-indole-3-carbaldehyde oxime
  • 1-Methyl-2-morpholino-1H-indole-3-carboxylic acid oxime

Comparison: 1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is unique due to the presence of both the morpholino and oxime groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde oxime is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30368 g/mol
  • CAS Number : 861212-45-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxime group can form hydrogen bonds, while the indole ring may interact with enzymes and receptors, modulating their functions. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anticancer Activity : Preliminary studies indicate its ability to suppress tumor cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against pathogens like Helicobacter pylori, where it demonstrated urease inhibitory activity comparable to standard treatments.

CompoundIC50 (mM)Comparison Standard
This compound0.0345 ± 0.0008Thiourea (0.2387 ± 0.0048)

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. For example, it was tested against various cancer cell lines, yielding promising results:

Cell LineIC50 (µg/mL)Comparison Drug
HCT-1161.9Doxorubicin (3.23)
MCF-72.3Doxorubicin (3.23)

Study on Urease Inhibition

A study published in Molecules focused on synthesizing and evaluating N-substituted indole-3-carbaldehyde oxime derivatives for their urease inhibitory activity against Helicobacter pylori. The study found that certain derivatives, including this compound, exhibited potent inhibition with an IC50 value significantly lower than that of thiourea, indicating its potential as a therapeutic agent for infections caused by this bacterium .

Anticancer Efficacy Evaluation

Another investigation assessed the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of human cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 1-methyl-2-morpholino-1H-indole-3-carbaldehyde oxime, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Indole Formation : The indole core is functionalized with a morpholino group at position 2 and a methyl group at position 1.

Oxime Formation : The aldehyde group at position 3 reacts with hydroxylamine under reflux in ethanol (60–80°C, 4–6 hours) to form the oxime derivative .

Q. Key Optimization Parameters :

  • Solvent Choice : Ethanol or methanol is preferred for oxime formation due to their polarity and ability to stabilize intermediates.
  • Stoichiometry : A 1:1.1 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
  • Temperature Control : Reflux conditions prevent side reactions like over-oxidation or decomposition.

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Indole core synthesis1-methylindole, morpholine, POCl₃/DMF (50°C, 3 h)65–75
Oxime formationNH₂OH·HCl, EtOH, reflux (4 h)80–85

Q. How is the oxime functional group confirmed post-synthesis?

Methodological Answer: Spectroscopic Techniques :

  • ¹H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10.5–11.5 ppm. The E/Z isomerism of the oxime can be distinguished by coupling constants (e.g., J = 8–12 Hz for trans-configuration) .
  • IR Spectroscopy : A sharp peak at 3200–3400 cm⁻¹ (O–H stretch) and 1630–1660 cm⁻¹ (C=N stretch) confirms oxime formation .

Advanced Tip : For ambiguous cases, X-ray crystallography (using SHELX software ) resolves stereochemical uncertainties.

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this oxime derivative?

Methodological Answer: Structure-Activity Relationship (SAR) Strategies :

  • Morpholino Substitution : Replacing morpholino with piperazine (as in ) increases solubility but may reduce membrane permeability due to increased polarity.
  • Oxime Functionalization : Conjugating the oxime with triazole or thiazole moieties (e.g., via click chemistry) improves anticancer activity by enhancing DNA intercalation .

Q. Table 2: Biological Activity of Derivatives

DerivativeModificationIC₅₀ (μM) *Assay TypeReference
Parent oximeNone25.3 ± 1.2MTT (HeLa)
Triazole-oximeO-((1-phenyl-1H-triazol-4-yl)methyl)8.7 ± 0.9MTT (HeLa)
*Lower IC₅₀ indicates higher potency.

Q. What mechanistic insights explain contradictions in antioxidant vs. cytotoxic data for this compound?

Methodological Answer: Contradiction Analysis :

  • Antioxidant Activity : The oxime’s –N–OH group donates hydrogen atoms, scavenging radicals (e.g., DPPH assay: EC₅₀ = 45 μM) .
  • Cytotoxicity : At higher concentrations (>50 μM), the same –N–OH group generates ROS via Fenton-like reactions, inducing apoptosis in cancer cells .

Resolution : Dose-dependent dual activity necessitates careful concentration ranges in experimental design.

Q. How can computational methods predict reaction pathways for oxime derivatives?

Methodological Answer: Computational Workflow :

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model oxime tautomerism (E/Z isomerization) .

Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions in solvent environments (e.g., water vs. DMSO) to predict stability .

Case Study : Acetone oxime models show that water expulsion barriers (ΔG‡ = 18–22 kcal/mol) dictate intermediate stability, aligning with experimental observations .

Q. What analytical challenges arise in characterizing trace impurities, and how are they resolved?

Methodological Answer: Common Impurities :

  • Unreacted Aldehyde : Detected via HPLC (retention time = 8.2 min) or residual C=O stretch in IR (~1700 cm⁻¹).
  • Oxime Isomers : Use chiral columns (e.g., Chiralpak AD-H) to separate E/Z forms .

Advanced Technique : LC-MS with electrospray ionization (ESI) identifies impurities at <0.1% levels .

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